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Introduction: The Structural Imperative of Methyl N-
formylanthranilate
Methyl N-formylanthranilate (CAS 41270-80-8), also known as Methyl 2-formamidobenzoate,

is an aromatic compound of significant interest in the fields of flavor, fragrance, and

pharmaceutical intermediate synthesis.[1][2] Its molecular structure, comprising a methyl ester

and an N-formyl group on an anthranilate framework, dictates its chemical reactivity,

organoleptic properties, and utility as a building block. The unambiguous confirmation of this

structure is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to

elucidate and verify the structure of Methyl N-formylanthranilate. We will delve into Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The discussion moves beyond mere data presentation to explore the

causal relationships between molecular structure and spectral output, offering field-proven

insights into experimental design and data interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed

information about the chemical environment, connectivity, and spatial arrangement of atoms.

For Methyl N-formylanthranilate, ¹H and ¹³C NMR are used in concert to create a complete

atomic map.

Experimental Protocol: ¹H and ¹³C NMR
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent for this

analysis. It is chemically inert, possesses excellent solvating power for aromatic esters and

amides, and its residual proton signal (CHCl₃ at ~7.26 ppm) and carbon signals (~77.2 ppm)

are well-documented and typically do not interfere with key analyte resonances.[3]

Step-by-Step Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl N-
formylanthranilate solid.

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) directly within

a 5 mm NMR tube. To ensure homogeneity, cap the tube and gently invert it several times or

use a vortex mixer.

Internal Standard (Optional): While modern spectrometers can lock onto the deuterium

signal of the solvent, a small amount of tetramethylsilane (TMS) can be added for precise

chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring

correct positioning.

Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz

or higher to ensure adequate signal dispersion, particularly for the aromatic protons.

Standard acquisition parameters for both ¹H and ¹³C (including DEPT-135 for carbon type

differentiation) are typically employed.
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¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The

presence of two distinct functional groups—the formamide and the methyl ester—on the

aromatic ring leads to a characteristic set of signals. Due to restricted rotation around the

amide C-N bond, formamides can exist as cis and trans rotamers, which may result in two

distinct sets of signals for the formyl and NH protons.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C",

pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C",

pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N7 [label="N", pos="2.08,1.2!"]; H_N

[label="H", pos="2.08,1.8!"]; C_formyl [label="C", pos="3.12,0.6!"]; H_formyl [label="H",

pos="3.12,0!"]; O_formyl [label="O", pos="4.16,1!"]; C_ester [label="C", pos="-2.08,1.2!"];

O_ester1 [label="O", pos="-2.08,1.8!"]; O_ester2 [label="O", pos="-3.12,0.6!"]; C_methyl

[label="CH₃", pos="-4.16,1!"]; H3 [label="H", pos="-1.87,-1.0!"]; H4 [label="H", pos="0,-2.0!"];

H5 [label="H", pos="1.87,-1.0!"]; H6 [label="H", pos="1.87,1.0!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C6; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester --

O_ester2; O_ester2 -- C_methyl; C1 -- N7; N7 -- H_N; N7 -- C_formyl; C_formyl -- H_formyl;

C_formyl -- O_formyl [style=double];

// C-H bonds for aromatic protons C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

// Labels for protons label_H3 [label="H-c", pos="-2.2,-1.2!", fontcolor="#EA4335"]; label_H4

[label="H-d", pos="0,-2.4!", fontcolor="#34A853"]; label_H5 [label="H-e", pos="2.2,-1.2!",

fontcolor="#FBBC05"]; label_H6 [label="H-f", pos="2.2,1.2!", fontcolor="#4285F4"]; label_H_N

[label="H-b", pos="2.4,2.0!", fontcolor="#EA4335"]; label_H_formyl [label="H-a",

pos="3.4,-0.2!", fontcolor="#34A853"]; label_C_methyl [label="H-g", pos="-4.4,1.4!",

fontcolor="#FBBC05"]; } enddot Caption: Structure of Methyl N-formylanthranilate with proton

labeling.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
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Label
Proton
Assignment

Expected δ
(ppm)

Multiplicity Integration

H-a Formyl (-CHO) 8.4 - 8.7 Singlet (s) 1H

H-b Amide (N-H) 8.8 - 9.5
Broad Singlet (br

s)
1H

H-f Aromatic (C6-H) 8.1 - 8.3 Doublet (d) 1H

H-c Aromatic (C3-H) 7.9 - 8.1 Doublet (d) 1H

H-e Aromatic (C5-H) 7.5 - 7.7 Triplet (t) 1H

H-d Aromatic (C4-H) 7.1 - 7.3 Triplet (t) 1H

| H-g | Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H |

Formyl and Amide Protons (H-a, H-b): The deshielding effect of the adjacent carbonyl group

and nitrogen atom causes the formyl and amide protons to appear far downfield. The amide

proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical

exchange.

Aromatic Protons (H-c, d, e, f): The four protons on the ortho-disubstituted benzene ring will

appear as a complex multiplet system. H-f, being ortho to the electron-withdrawing ester

group, is expected to be the most downfield of the aromatic signals. H-c, ortho to the

formamido group, will also be significantly downfield. The remaining protons, H-d and H-e,

will appear further upfield, with splitting patterns consistent with an ABCD spin system

(approximating to doublets and triplets).

Methyl Protons (H-g): The three equivalent protons of the methyl ester group will appear as a

sharp singlet, deshielded by the adjacent oxygen atom. Its chemical shift is highly

characteristic of methyl esters.[4]

¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Assignment Expected δ (ppm)

Ester Carbonyl (C=O) 168 - 170

Amide Carbonyl (C=O) 160 - 163

Aromatic (C2) 138 - 140

Aromatic (C4) 134 - 136

Aromatic (C6) 131 - 133

Aromatic (C5) 123 - 125

Aromatic (C3) 121 - 123

Aromatic (C1) 118 - 120

| Methyl Ester (-OCH₃) | 52 - 53 |

Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ester

carbonyl carbon is typically found further downfield than the amide carbonyl carbon.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons

directly attached to the substituents (C1 and C2) are quaternary and will have lower intensity.

Their precise shifts are influenced by the electronic effects of the attached groups. The

protonated carbons (C3-C6) will appear as more intense signals in the range of 120-136

ppm.

Methyl Carbon: The methyl carbon of the ester group will appear as a single, intense signal

in the upfield region, typically around 52-53 ppm.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.
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Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)
Rationale for Technique Selection: ATR is a modern, preferred method for solid samples as it

requires minimal to no sample preparation, unlike the traditional KBr pellet method.[5] It

provides high-quality, reproducible spectra by pressing the sample directly onto a high-

refractive-index crystal (e.g., diamond or zinc selenide).
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Sample Preparation

Data Acquisition

Place small amount of solid sample on ATR crystal

Apply pressure using anvil

Ensure uniform contact

Collect Background Spectrum (Clean Crystal)

Mount in Spectrometer

Collect Sample Spectrum

Perform ATR & Baseline Correction

Output

Generate Absorbance Spectrum

Click to download full resolution via product page

Step-by-Step Methodology:
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Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free wipe to remove any residues.

Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial

as it is subtracted from the sample spectrum to remove interfering signals from the

atmosphere (e.g., CO₂ and H₂O).

Sample Application: Place a small amount of Methyl N-formylanthranilate powder directly

onto the center of the ATR crystal.

Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure,

ensuring intimate contact between the sample and the crystal surface.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance spectrum.

IR Spectral Interpretation
The IR spectrum of Methyl N-formylanthranilate is dominated by strong absorptions from its

two carbonyl groups and characteristic bands from the N-H and aromatic moieties.

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3300 - 3350 N-H Stretch Secondary Amide Medium

3030 - 3100 C-H Stretch Aromatic Medium-Weak

~1720 C=O Stretch Aromatic Ester Strong

~1685 C=O Stretch (Amide I) Secondary Amide Strong

1580 - 1610 C=C Stretch Aromatic Ring Medium

1510 - 1540 N-H Bend (Amide II) Secondary Amide Strong

1250 - 1310
Asymmetric C-C-O

Stretch
Aromatic Ester Strong

1100 - 1130
Symmetric O-C-C

Stretch
Aromatic Ester Strong

| 750 - 770 | C-H Out-of-Plane Bend | 1,2-Disubstituted Aromatic | Strong |

N-H and C=O Regions: The presence of a medium-intensity band around 3300 cm⁻¹ is a

clear indicator of the N-H bond in the secondary amide.[6] The most prominent features are

the two strong carbonyl absorptions. The ester C=O stretch is expected at a higher

frequency (~1720 cm⁻¹) than the amide I band (~1685 cm⁻¹). This difference arises from the

resonance effect in the amide group, which imparts more single-bond character to the C=O

bond, lowering its vibrational frequency.[7][8]

Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of structural information.

The strong "Amide II" band, a mix of N-H bending and C-N stretching, is highly characteristic.

Furthermore, the two strong C-O stretching bands of the aromatic ester group are expected

around 1280 cm⁻¹ and 1110 cm⁻¹.[7] Finally, a strong band in the 750-770 cm⁻¹ range

confirms the ortho (1,2) substitution pattern on the benzene ring.[9]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
Rationale for Technique Selection: EI is a classic, robust ionization technique that imparts

significant energy to the analyte, inducing extensive and reproducible fragmentation. This

fragmentation is highly valuable for structural elucidation by piecing together the molecular

puzzle.

Step-by-Step Methodology:

Sample Introduction: A small amount of the sample is introduced into the instrument, typically

via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure

solid, the direct probe is heated to volatilize the sample into the ion source.

Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-

energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a

positively charged radical cation known as the molecular ion (M•⁺).

Fragmentation: The molecular ion is energetically unstable and rapidly undergoes

fragmentation, breaking down into a series of smaller, stable cations and neutral radicals.

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions strike a detector, generating a signal proportional to their

abundance. The resulting plot of ion abundance versus m/z is the mass spectrum.

Mass Spectrum Interpretation
The mass spectrum will provide the molecular weight and a fragmentation fingerprint. The

molecular formula C₉H₉NO₃ gives an exact mass of 179.058 g/mol .[5][10]

Table 4: Predicted Key Ions in the EI Mass Spectrum
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m/z Value
Proposed
Fragment

Formula Notes

179 Molecular Ion [M]•⁺ [C₉H₉NO₃]•⁺
Confirms
molecular weight.

150 [M - CHO]⁺ [C₈H₈NO₂]⁺
Loss of the formyl

radical.

148 [M - OCH₃]⁺ [C₈H₆NO₂]⁺

Alpha-cleavage, loss

of methoxy radical

from ester.

120 [M - CO₂CH₃]⁺ [C₇H₆NO]⁺
Loss of the

carbomethoxy radical.

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | From m/z 120, loss of CO. |

Proposed Fragmentation Pathway: The fragmentation of Methyl N-formylanthranilate is

logically predicted to follow pathways characteristic of both aromatic amides and methyl esters.

[M]•⁺
m/z = 179

[M - CHO]⁺
m/z = 150

- •CHO

[M - •OCH₃]⁺
m/z = 148

- •OCH₃

[M - •CO₂CH₃]⁺
m/z = 120

- •CO₂CH₃

[C₆H₆N]⁺
m/z = 92

- CO

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1584009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Molecular Ion (m/z 179): The appearance of a strong peak at m/z 179 confirms the molecular

weight of the compound.

Loss of Formyl Radical (m/z 150): A common pathway for N-formyl compounds is the

cleavage of the C-N bond, leading to the loss of a formyl radical (•CHO, 29 Da).[11] This

would result in an ion at m/z 150, corresponding to the methyl anthranilate cation.

Loss of Methoxy Radical (m/z 148): Esters frequently undergo alpha-cleavage with the loss

of the alkoxy group.[12] Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion

would produce a fragment at m/z 148.

Loss of Carbomethoxy Radical (m/z 120): Cleavage of the bond between the aromatic ring

and the ester group results in the loss of the carbomethoxy radical (•CO₂CH₃, 59 Da),

yielding an N-formylanilinyl cation at m/z 120. Subsequent loss of carbon monoxide (CO, 28

Da) from this ion is a classic fragmentation pathway for acylium ions, producing a fragment

at m/z 92.[12]

Conclusion: A Unified Spectroscopic Portrait
The structural elucidation of Methyl N-formylanthranilate is a self-validating process when

NMR, IR, and MS are used in combination. ¹H and ¹³C NMR spectroscopy provide a definitive

map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity

of the aromatic, amide, and ester moieties. IR spectroscopy offers rapid and unambiguous

confirmation of the key functional groups, clearly distinguishing between the ester and amide

carbonyls. Finally, mass spectrometry verifies the molecular weight and reveals a predictable

fragmentation pattern that is entirely consistent with the proposed structure. Together, these

techniques provide an undeniable and comprehensive spectroscopic signature, ensuring the

identity and purity of Methyl N-formylanthranilate for researchers and drug development

professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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